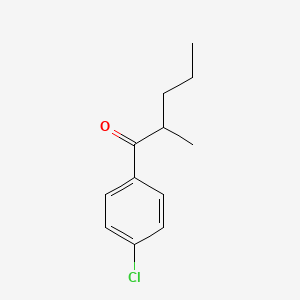

1-(4-Chlorophenyl)-2-methylpentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClO |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-methylpentan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-3-4-9(2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

NARPBNATAOGQAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Contextualization Within Organic and Medicinal Chemistry Research

In the broad landscape of organic chemistry, ketones are fundamental functional groups, and aromatic ketones, such as 1-(4-Chlorophenyl)-2-methylpentan-1-one, are pivotal intermediates in the synthesis of more complex molecules. The presence of a carbonyl group and a halogenated aromatic ring provides two reactive sites for a variety of chemical transformations.

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. rsc.orglibretexts.org This reaction typically involves the treatment of an aromatic compound, in this case, chlorobenzene (B131634), with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.orgyoutube.com For the synthesis of this compound, the corresponding acyl chloride would be 2-methylpentanoyl chloride. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning the acylation would predominantly yield the para-substituted product, which is the target compound. youtube.com

From a medicinal chemistry perspective, the structure of this compound is of interest due to its potential to serve as a scaffold for the development of biologically active agents. The field often explores how modifications to a core structure influence its pharmacological properties. The combination of a hydrophobic chlorophenyl group and a flexible alkyl chain is a common feature in molecules designed to interact with biological targets.

Historical Trajectories and Evolution of Research Directions

The research trajectory of compounds like 1-(4-Chlorophenyl)-2-methylpentan-1-one is intertwined with the historical development of synthetic organic chemistry and medicinal chemistry. The foundational methods for creating such molecules, like the Friedel-Crafts acylation, were discovered in the late 19th century and have since been refined and expanded. wikipedia.org

In the mid-20th century, there was a surge in the synthesis and pharmacological evaluation of a wide array of organic compounds, leading to the discovery of many new drugs. The exploration of stimulants and anorectics in the 1960s led to the development of pyrovalerone. wikipedia.org This line of research established that variations in the alkyl and aromatic portions of phenyl ketone structures could lead to significant differences in their effects on the central nervous system.

More recently, research has shifted towards understanding the precise molecular interactions between small molecules and their biological targets. This has been driven by advancements in analytical techniques such as X-ray crystallography and computational modeling. For compounds containing a chlorophenyl moiety, research often focuses on how the chlorine atom influences binding affinity and metabolic stability.

The evolution of research in this area demonstrates a move from broad screening of compounds to a more rational design approach, where molecules are specifically engineered to interact with a particular biological target to achieve a desired therapeutic effect.

Significance of the Chlorophenyl Moiety in Chemical Research

Established Reaction Pathways for Compound Synthesis

Established methods for synthesizing aryl ketones generally fall into two major categories: direct electrophilic aromatic substitution, such as the Friedel-Crafts acylation, and multi-step pathways that often involve organometallic reagents.

The most direct and widely employed method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. rsc.orgyoutube.com This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. vedantu.comdoubtnut.com

For the specific synthesis of this compound, this would involve the reaction of chlorobenzene (B131634) with 2-methylpentanoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. vedantu.comdoubtnut.com The role of the catalyst is to generate a highly electrophilic acylium ion from the acyl chloride, which then attacks the electron-rich aromatic ring. vedantu.com

The chlorine atom on the chlorobenzene ring is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the ring. youtube.comvedantu.com Due to steric hindrance from the acyl group at the ortho position, the para-substituted product, this compound, is expected to be the major product. youtube.comvedantu.com

Table 1: Proposed Friedel-Crafts Acylation Reaction

| Role | Compound Name | Chemical Structure |

| Aromatic Substrate | Chlorobenzene | C₆H₅Cl |

| Acylating Agent | 2-Methylpentanoyl chloride | CH₃(CH₂)₂CH(CH₃)COCl |

| Catalyst | Anhydrous Aluminum Chloride | AlCl₃ |

| Product | This compound | Cl-C₆H₄-CO-CH(CH₃)(CH₂)₂CH₃ |

Beyond direct acylation, multi-step synthetic sequences offer alternative pathways that can be advantageous depending on the availability of starting materials and the need to avoid potential issues like polysubstitution, which can be a drawback in some Friedel-Crafts reactions.

A common and versatile multi-step approach involves the use of Grignard reagents. This pathway would consist of three main stages:

Grignard Reagent Formation: A Grignard reagent, specifically 4-chlorophenylmagnesium bromide, would be prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal under anhydrous conditions. learncbse.in It is crucial to exclude water as Grignard reagents are highly reactive towards protic solvents. learncbse.in

Nucleophilic Addition: The prepared Grignard reagent would then be reacted with 2-methylpentanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(4-chlorophenyl)-2-methylpentan-1-ol, after an acidic workup.

Oxidation: The final step is the oxidation of the secondary alcohol to the target ketone. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations are suitable for this transformation, yielding this compound.

This multi-step route provides high regioselectivity, as the connection points are explicitly defined by the choice of the Grignard reagent and the aldehyde.

Novel Synthetic Routes and Catalytic Systems for Efficiency Enhancement

Modern synthetic chemistry continually seeks to improve efficiency, safety, and environmental impact. For reactions like Friedel-Crafts acylation, novel catalytic systems are being explored to replace traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and can generate significant waste.

Potential advancements applicable to the synthesis of this compound include:

Heterogeneous Catalysts: Using solid acid catalysts, such as zeolites or clays, can simplify product purification, as the catalyst can be removed by simple filtration. These catalysts are often reusable, making the process more sustainable.

Greener Solvents: Replacing traditional solvents like dichloromethane (B109758) or carbon disulfide with more environmentally benign options, or even performing the reaction under solvent-free conditions, is a key area of research. For instance, mechanochemical methods using a ball mill have been successfully applied to synthesize other chlorophenyl compounds, offering a solvent-free alternative. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially improving yields and safety, especially for highly exothermic reactions like Friedel-Crafts acylation.

Intermediate Compound Formation and Transformation Studies in Synthetic Sequences

The study of intermediates is crucial for understanding and optimizing reaction pathways.

In the Friedel-Crafts acylation route, two key transient species are formed:

Acylium Ion: The reaction of 2-methylpentanoyl chloride with aluminum chloride generates a highly reactive acylium ion, [CH₃(CH₂)₂CH(CH₃)C=O]⁺. doubtnut.com This species is the potent electrophile that attacks the chlorobenzene ring.

Sigma Complex (Arenium Ion): The attack of the acylium ion on chlorobenzene leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring. The loss of a proton from this intermediate re-establishes aromaticity and yields the final ketone product.

In the proposed multi-step Grignard synthesis , the key isolable intermediate is the secondary alcohol, 1-(4-chlorophenyl)-2-methylpentan-1-ol . This alcohol is the direct precursor to the final ketone product and is formed via the nucleophilic addition of the 4-chlorophenylmagnesium bromide to 2-methylpentanal. The stability of this intermediate allows for its isolation and purification before the final oxidation step. Another example of an isolable intermediate in a different multi-step ketone synthesis is an alkoxy propylene (B89431) derivative, which is later hydrolyzed to yield the final ketone product. google.com

Mechanistic Elucidation of Synthetic Reactions

Understanding the step-by-step mechanism of a reaction is fundamental to controlling its outcome.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Formation of the electrophile (acylium ion) through the interaction of the acyl chloride with the Lewis acid catalyst. vedantu.com

Nucleophilic attack of the π-electrons of the chlorobenzene ring on the acylium ion, forming the resonance-stabilized sigma complex.

Deprotonation of the sigma complex by a weak base (such as AlCl₄⁻), which restores the aromaticity of the ring and forms the final product, this compound.

The Grignard-based synthesis involves distinct mechanistic steps:

Nucleophilic Addition: The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of 2-methylpentanal. This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate. A subsequent protonation step during aqueous workup yields the secondary alcohol.

Oxidation: The mechanism of the final oxidation step depends on the reagent used. For example, with a chromium-based reagent like PCC, the reaction involves the formation of a chromate (B82759) ester from the alcohol, followed by an E2-type elimination of a proton from the adjacent carbon, which results in the formation of the carbon-oxygen double bond of the ketone.

Influence of the Chlorophenyl Moiety on Molecular Reactivity and Binding Affinity

The presence of a chlorine atom at the para-position of the phenyl ring is a critical determinant of the molecular properties of this compound. This halogen substitution significantly influences the electronic environment of the aromatic ring, which in turn affects the molecule's reactivity and its affinity for biological targets. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, which can influence the molecule's interaction with receptor sites.

Quantitative Structure-Activity Relationship (QSAR) analyses of para-substituted cathinone (B1664624) analogs have demonstrated that the steric bulk of the substituent at this position plays a crucial role in determining selectivity for different monoamine transporters. acs.org For instance, larger substituents at the para-position have been shown to shift selectivity towards the serotonin (B10506) transporter (SERT) over the dopamine transporter (DAT). acs.org The 4-chloro substitution in this compound, therefore, is not merely a placeholder but an active contributor to its pharmacological profile, modulating its binding affinity and potential for transporter interaction. The main metabolic pathway for chlorinated cathinones often involves the reduction of the keto group. acs.org

Role of the Alkyl Chain and Ketone Functionality in Modulating Biological Interactions

Research on N-ethyl-hexedrone analogues has shown that increasing the length of the aliphatic side chain from a methyl to a propyl group can increase the potency of dopamine uptake inhibition. nih.gov However, further elongation of the chain to butyl or pentyl groups can lead to a decrease in potency. nih.gov

The ketone group at the beta-position is a characteristic feature of cathinones. Reduction of this ketone to a hydroxyl group has been shown to decrease activity at the norepinephrine transporter (NET) and has an even greater negative impact on dopamine release. acs.org This suggests that the carbonyl group is crucial for maintaining the compound's typical biological activity profile.

Comparative Analysis of Halogenated Analogues (e.g., Fluorine, Bromine Substitutions)

The substitution of the chlorine atom in this compound with other halogens, such as fluorine or bromine, would be expected to produce analogues with distinct pharmacological profiles. This is due to the differing electronegativity, size, and lipophilicity of these halogens.

Fluorine, being more electronegative than chlorine, would exert a stronger inductive electron-withdrawing effect. This could alter the binding affinity and selectivity of the molecule for its biological targets. Conversely, bromine is less electronegative but larger than chlorine, which would introduce different steric and electronic effects. Methcathinone (B1676376) with a para-(4) substitution, such as 4-fluoromethcathinone (4-FMC), has been associated with relatively more serotonergic neurotoxicity compared to unsubstituted methcathinone. nih.gov

The following table provides a comparative overview of the potential effects of different halogen substitutions at the para-position:

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Potential Impact on Activity |

| Fluorine (F) | 3.98 | 1.47 | Stronger electron-withdrawing effect may alter transporter affinity and selectivity. |

| Chlorine (Cl) | 3.16 | 1.75 | Provides a balance of steric and electronic properties contributing to its specific activity profile. |

| Bromine (Br) | 2.96 | 1.85 | Larger size and different electronic properties could lead to altered binding and selectivity. |

Impact of Steric and Electronic Effects on Molecular Interactions and Pathways

The molecular interactions of this compound are governed by a combination of steric and electronic effects arising from its different structural components.

Alkyl Chain: The 2-methylpentan-1-one chain contributes to the steric bulk of the molecule. The branching at the alpha-position (the carbon adjacent to the carbonyl group) can influence the molecule's orientation within a binding site and may affect its metabolic stability. The length of the alkyl chain is a key factor in determining the potency and efficacy at monoamine transporters. nih.gov

Ketone Functionality: The polar ketone group can participate in hydrogen bonding or dipole-dipole interactions within a receptor. Its presence is considered essential for the typical activity of cathinone derivatives. acs.orgresearchgate.net

The interplay of these effects is summarized in the table below:

| Molecular Feature | Steric Effect | Electronic Effect |

| 4-Chlorophenyl Group | Moderate bulk at the para-position influences binding orientation. | Electron-withdrawing inductive effect, weak deactivating effect on the aromatic ring. |

| 2-Methylpentan-1-one Chain | Significant steric bulk from the branched alkyl chain affects receptor fit. | Generally electron-donating, contributes to the overall electronic character. |

| Ketone Group | Planar geometry influences local conformation. | Polar, electron-withdrawing, capable of forming hydrogen bonds. |

Principles of Rational Design for Derivative Synthesis and Targeted Modification

The principles of rational design for synthesizing derivatives of this compound are heavily reliant on the established SAR. researchgate.net By systematically modifying different parts of the molecule, it is possible to develop new compounds with desired pharmacological properties, such as increased potency, enhanced selectivity for a specific transporter, or altered metabolic stability.

Key strategies for rational design include:

Aryl Ring Substitution: Exploring a variety of substituents at the para-position of the phenyl ring (and other positions) to modulate electronic and steric properties. This could involve using different halogens, alkyl groups, or alkoxy groups to fine-tune the molecule's interaction with its target. researchgate.net

Alkyl Chain Modification: Altering the length, branching, and cyclization of the alkyl chain to optimize potency and selectivity. For example, increasing or decreasing the number of carbons in the pentyl chain or introducing cyclic moieties could lead to novel activity profiles. researchgate.net

Modification of the Amino Group (if present in derivatives): For cathinone analogues that include a terminal amine, modifications such as N-alkylation or incorporation into a cyclic structure (e.g., a pyrrolidine (B122466) ring) are known to have a profound impact on whether the compound acts as a reuptake inhibitor or a releasing agent. researchgate.net

Quantitative structure-activity relationship (QSAR) studies are a valuable tool in this process, allowing for the development of predictive models that can guide the synthesis of new derivatives with a higher probability of desired biological activity. researchgate.net

Molecular Target Identification and Binding Studies

Detailed studies identifying the specific molecular targets of this compound and characterizing its binding interactions are not extensively available in publicly accessible scientific literature. Elucidation of a compound's molecular target typically involves a range of experimental techniques such as affinity chromatography, expression cloning, and proteomics-based approaches. These methods aim to isolate and identify proteins or other macromolecules that physically interact with the compound of interest. Subsequent binding studies, often employing techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or radioligand binding assays, would be necessary to quantify the affinity and kinetics of this interaction. Without such dedicated research, the precise enzyme active sites or receptor interactions for this compound remain speculative.

Theoretical Models of Ligand-Target Recognition and Specificity

In the absence of an experimentally identified molecular target, the development of theoretical models for ligand-target recognition and specificity for this compound is hypothetical. Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand might bind to a protein's active site. These models rely on the three-dimensional structures of both the ligand and the potential target. The process would involve docking the 3D structure of this compound into the binding pockets of various biologically relevant proteins to predict the most favorable binding poses and estimate the binding affinity. The specificity would be further investigated by comparing these predicted interactions with those of other known ligands for the same target. However, without experimental data to validate these computational predictions, any proposed model remains a theoretical construct.

Modulation of Enzyme Activity (e.g., Cytochrome P450 enzyme inhibition studies)

The potential for this compound to modulate the activity of enzymes, particularly the cytochrome P450 (CYP450) superfamily, is an area requiring empirical investigation. nih.govbiomolther.org CYP450 enzymes are crucial for the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant changes in the clearance and potential toxicity of co-administered drugs. nih.govgeekymedics.com

Standard in vitro assays would be required to assess the inhibitory potential of this compound against major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). biomolther.org These assays typically involve incubating the compound with human liver microsomes or recombinant CYP450 enzymes and a probe substrate specific for each isoform. The rate of metabolism of the probe substrate is measured in the presence and absence of the test compound to determine the extent of inhibition.

Should inhibition be observed, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) and to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This data is critical for predicting the likelihood of clinically significant drug-drug interactions. nih.gov

Table 1: Hypothetical Data Table for CYP450 Inhibition Profile

| CYP450 Isoform | Inhibition Assay Type | Probe Substrate | IC50 (µM) | Mechanism of Inhibition |

| CYP1A2 | Recombinant Human | Phenacetin | Data not available | Data not available |

| CYP2C9 | Human Liver Microsomes | Tolbutamide | Data not available | Data not available |

| CYP2C19 | Human Liver Microsomes | S-Mephenytoin | Data not available | Data not available |

| CYP2D6 | Recombinant Human | Dextromethorphan | Data not available | Data not available |

| CYP3A4 | Human Liver Microsomes | Midazolam | Data not available | Data not available |

Elucidation of Biological Pathway Interventions at a Molecular Level

Understanding how this compound might intervene in biological pathways at a molecular level is contingent upon the identification of its molecular target(s). Once a primary target is known, researchers can begin to unravel the downstream consequences of its modulation. For instance, if the compound were found to inhibit a specific kinase, further studies would focus on the phosphorylation status of that kinase's substrates and the subsequent effects on the signaling cascade it regulates.

Pre Clinical Pharmacological and Biological Research

Metabolic Pathway Elucidation and Biotransformation Studies

Identification of Primary Metabolic Routes (e.g., methyl-hydroxylation, carbonyl-reduction)

Based on its chemical structure, 1-(4-Chlorophenyl)-2-methylpentan-1-one is expected to undergo two primary metabolic transformations: carbonyl reduction and hydroxylation at various positions on the alkyl side chain. The presence of a ketone group and a branched alkyl chain provides clear targets for metabolic enzymes.

Carbonyl Reduction: The ketone group is susceptible to reduction to a secondary alcohol, a common metabolic pathway for many xenobiotics. This reaction would result in the formation of 1-(4-chlorophenyl)-2-methylpentan-1-ol.

Hydroxylation: The alkyl side chain, specifically the methyl groups and other carbon atoms, are likely sites for hydroxylation. This process introduces a hydroxyl group, increasing the water solubility of the compound and facilitating its excretion. Potential hydroxylation sites include the terminal methyl group of the pentyl chain and other positions along the chain.

The predicted primary metabolic routes are summarized in the table below.

| Metabolic Reaction | Predicted Metabolite | Description |

| Carbonyl Reduction | 1-(4-chlorophenyl)-2-methylpentan-1-ol | Reduction of the ketone group to a secondary alcohol. |

| Methyl-Hydroxylation | 1-(4-chlorophenyl)-2-(hydroxymethyl)pentan-1-one | Hydroxylation of the methyl group at the 2-position. |

| Alkyl-Hydroxylation | Various hydroxylated isomers | Hydroxylation at other positions on the pentyl side chain. |

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, Flavin-Containing Monooxygenase 3)

The biotransformation of this compound is anticipated to be mediated by two major enzyme superfamilies: Cytochrome P450 (CYP) and carbonyl reductases.

Cytochrome P450 (CYP) Isoforms: The CYP enzymes are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.govnih.gov The hydroxylation of the alkyl side chain of this compound is predicted to be primarily catalyzed by CYP isoforms. Based on the metabolism of structurally similar compounds, isoforms such as CYP2B6, CYP2C19, and CYP3A4 are likely candidates. droracle.aiyoutube.com

Carbonyl Reductases: The reduction of the ketone group to a secondary alcohol is typically carried out by carbonyl reductases. nih.gov These enzymes are found in the cytosol of various tissues, including the liver.

Flavin-Containing Monooxygenase 3 (FMO3): While FMOs are involved in the metabolism of various xenobiotics, their role in the biotransformation of a compound like this compound is less certain without specific experimental data. FMOs typically oxidize nucleophilic heteroatoms, which are absent in the primary structure of this compound.

The following table outlines the probable enzymatic systems involved in the metabolism of this compound.

| Enzyme Superfamily | Predicted Role | Specific Isoforms (Examples) |

| Cytochrome P450 (CYP) | Hydroxylation of the alkyl side chain | CYP2B6, CYP2C19, CYP3A4 |

| Carbonyl Reductases | Reduction of the ketone group | Various cytosolic reductases |

Investigation of Microsomal Biotransformation Mechanisms

In vitro studies using liver microsomes are a standard method for investigating the metabolism of new chemical entities. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of CYP enzymes. nih.gov

Were this compound to be incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity), it is expected that the primary metabolites observed would be the various hydroxylated derivatives of the parent compound. The formation of these metabolites would likely be inhibited by known broad-spectrum CYP inhibitors, confirming the involvement of these enzymes. nih.gov

Comparative Metabolic Profiling of Related Compounds

The predicted metabolic pathways for this compound are largely informed by the well-documented metabolism of the antidepressant drug bupropion. nih.govclinpgx.orgdrugbank.com Bupropion, which is chemically (3-chloro-N-tert-butyl-β-keto-amphetamine), shares the 4-chlorophenyl ketone moiety.

Bupropion Metabolism: Bupropion undergoes extensive metabolism in humans. The two major pathways are:

Hydroxylation: The tert-butyl group is hydroxylated to form hydroxybupropion. This reaction is primarily catalyzed by CYP2B6. droracle.ainih.gov

Carbonyl Reduction: The ketone group is reduced to form two diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion. This reduction is carried out by carbonyl reductases. nih.gov

Comparative Analysis: The metabolic profile of this compound is expected to be analogous to that of bupropion, with some key differences attributable to their different side chains.

Similarities: Both compounds are likely to undergo carbonyl reduction to the corresponding alcohol. Both have alkyl groups that are susceptible to hydroxylation by CYP enzymes.

Differences: The site of hydroxylation will differ. For bupropion, it is the tert-butyl group. For this compound, it will be the 2-methylpentyl side chain, leading to a different set of hydroxylated metabolites. The specific CYP isoforms involved may also show some variation due to the different steric and electronic properties of the side chains.

The table below provides a comparative summary of the predicted metabolism of this compound and the known metabolism of bupropion.

| Feature | This compound (Predicted) | Bupropion (Known) |

| Primary Metabolic Routes | Carbonyl Reduction, Alkyl Hydroxylation | Carbonyl Reduction, Alkyl Hydroxylation |

| Carbonyl Reduction Metabolite | 1-(4-chlorophenyl)-2-methylpentan-1-ol | Threohydrobupropion, Erythrohydrobupropion |

| Hydroxylation Metabolite(s) | Various hydroxylated isomers on the 2-methylpentyl chain | Hydroxybupropion (on the tert-butyl group) |

| Primary Enzymes | Carbonyl Reductases, CYP Isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) | Carbonyl Reductases, CYP2B6 |

Advanced Analytical Methodologies in Compound Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to deduce molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. In a hypothetical ¹H NMR spectrum of 1-(4-Chlorophenyl)-2-methylpentan-1-one, one would expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton at the second carbon, and the various methylene (B1212753) and methyl protons of the pentan-1-one chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. For instance, related compounds show aromatic proton signals in the range of 7.3-7.6 ppm. malayajournal.org Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms, including the characteristic signal for the carbonyl (C=O) carbon, which typically appears significantly downfield (e.g., >190 ppm). mdpi.com Two-dimensional NMR techniques like COSY and HMBC can be used to establish correlations between protons and carbons, confirming the complete molecular structure. mdpi.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. For this compound, the most prominent peak in the FTIR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1680-1700 cm⁻¹. mdpi.com Other expected signals include C-H stretching vibrations for both the aromatic ring and the aliphatic chain (around 2800-3100 cm⁻¹), C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹), and a characteristic band for the C-Cl stretch (typically 700-800 cm⁻¹). scispace.comresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations that may be weak in the FTIR spectrum. scispace.comuantwerpen.be

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-chlorophenyl group in the compound contains a chromophore that would lead to characteristic absorption maxima in the UV region, typically around 250-270 nm, which is common for substituted benzene (B151609) rings. nih.gov

Table 1: Anticipated Spectroscopic Data for this compound Note: This table is illustrative and based on typical values for similar functional groups and structures, as specific experimental data for the target compound is not widely published.

| Technique | Feature | Expected Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.4-7.9 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | >190 ppm |

| FTIR | Carbonyl Stretch (C=O) | ~1680-1700 cm⁻¹ |

| FTIR | C-Cl Stretch | ~700-800 cm⁻¹ |

| UV-Vis | Absorption Maximum (λmax) | ~250-270 nm |

Chromatographic and Mass Spectrometric Approaches

These methods are essential for separating the compound from mixtures and determining its molecular weight and fragmentation pattern, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The compound would first be separated from other components on a gas chromatography column, resulting in a specific retention time. The separated compound then enters the mass spectrometer, where it is ionized. The resulting mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. For this compound (C₁₂H₁₅ClO), the expected molecular ion peaks would be at m/z 210 and 212 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The spectrum would also display characteristic fragment ions, such as a peak corresponding to the 4-chlorobenzoyl cation (m/z 139/141), which is a common fragment for such structures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally unstable compounds. Similar to GC-MS, LC separates the compound first, followed by mass analysis. Using techniques like electrospray ionization (ESI), a protonated molecule [M+H]⁺ would be observed at m/z 211/213. nih.gov Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation and obtain further structural information, which is crucial for unambiguous identification in complex matrices. researchgate.net

X-ray Crystallographic Analysis for Structural Conformation and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide definitive information on its absolute configuration, bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it would reveal how molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which influence the compound's physical properties. nih.govresearchgate.net While data for the specific target compound is not available, analyses of similar cathinone (B1664624) derivatives have successfully used this method to unambiguously determine their molecular structures. nih.gov

Development of Novel Analytical Protocols for Research Purity and Identity Confirmation

Ensuring the purity and confirming the identity of a research compound are critical for the validity of scientific studies. The development of new analytical protocols is often necessary, especially for novel compounds or when distinguishing between closely related isomers. nih.gov

A novel protocol for this compound would involve:

Reference Standard Synthesis and Characterization: A pure sample of the compound would be synthesized and thoroughly characterized using the methods described above (NMR, MS, FTIR) to create a well-documented reference standard.

Method Development and Validation: A robust analytical method, typically using LC-MS/MS or GC-MS, would be developed. This involves optimizing chromatographic conditions (e.g., column type, mobile phase, flow rate) to achieve good separation and peak shape. For MS detection, specific and sensitive parameters, such as unique parent/fragment ion transitions, would be identified and optimized.

Purity Assessment: The validated method would then be used to assess the purity of newly synthesized batches, identifying and quantifying any impurities or degradation products. This ensures consistency and reliability in research applications.

Such protocols are vital in forensic science and pharmaceutical development, where unequivocal identification and purity are paramount. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method to determine the optimized molecular geometry and electronic structure. For 1-(4-Chlorophenyl)-2-methylpentan-1-one, DFT calculations would provide bond lengths, bond angles, and dihedral angles of its most stable conformation.

Time-Dependent DFT (TD-DFT) is an extension used to study electronically excited states. This method is crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectra of a compound. While specific TD-DFT studies on this compound are not available, this technique is frequently used to understand the electronic transitions and optical properties of organic molecules. iastate.edu

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

For this compound, docking simulations could be used to explore its potential interactions with various enzymes or receptors. For instance, studies on other compounds containing a 4-chlorophenyl group have used molecular docking to investigate their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). neliti.comneliti.comnih.gov Such studies typically identify key interactions, like hydrogen bonds and hydrophobic interactions, and provide a docking score that estimates the binding affinity. ijper.orgimpactfactor.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to study the conformational stability of a molecule and the dynamics of its interaction with a biological target. By simulating the movement of atoms and molecules, MD can reveal how a ligand like this compound might adapt its shape upon binding to a receptor and the stability of the resulting complex.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netacadpubl.eu For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their distribution across the molecule to predict sites of electrophilic and nucleophilic attack.

Hypothetical FMO Data for a Related Compound This table is illustrative and based on general values for similar aromatic ketones, not specific data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. libretexts.org It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.netyoutube.com

An MEP map of this compound would reveal the nucleophilic and electrophilic sites. The electron-rich regions, likely around the oxygen atom of the carbonyl group and the chlorine atom, would be susceptible to electrophilic attack. Conversely, electron-poor regions, often found around hydrogen atoms, would be prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other molecules and biological receptors. researchgate.netacadpubl.euresearchgate.net

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optoelectronics and telecommunications. Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as the first-order hyperpolarizability (β₀). A high β₀ value indicates significant NLO activity.

Studies on other heterocyclic compounds containing a 4-chlorophenyl group have shown that such molecules can exhibit NLO properties. malayajournal.org For this compound, a computational study would involve calculating its hyperpolarizability to assess its potential as an NLO material. Research on similar molecules has demonstrated that they can have hyperpolarizability values many times greater than that of standard materials like urea. malayajournal.org

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Compound Research

The future of understanding the biological implications of compounds like 1-(4-chlorophenyl)-2-methylpentan-1-one lies in the integration of multi-omics data. nashbio.com This systems biology approach provides a holistic view of the molecular and cellular responses to a xenobiotic compound by combining data from genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov Such an approach can move beyond single-endpoint assays to build a comprehensive network of the compound's interactions within a biological system. researchgate.net

By exposing cell cultures or model organisms to this compound, researchers could:

Transcriptomics (RNA-seq): Identify genes that are up- or down-regulated, revealing the cellular pathways affected by the compound. researchgate.net

Proteomics: Analyze changes in protein expression and post-translational modifications, offering insights into the functional consequences of altered gene expression. researchgate.netnih.gov

Metabolomics: Profile changes in endogenous metabolites, which can serve as biomarkers of effect and illuminate the compound's impact on metabolic networks. nih.gov

Integrating these datasets can reveal previously unknown mechanisms of action, identify biomarkers for exposure or effect, and help predict potential off-target interactions. nashbio.comnih.gov This comprehensive molecular profiling is crucial for characterizing the compound's biological activity and prioritizing it for further development in areas such as drug discovery. researchgate.net

Table 1: Potential Applications of Multi-Omics in the Study of this compound

| Omics Layer | Technology | Potential Insights | Reference |

| Genomics | DNA Sequencing | Identify genetic variations influencing compound metabolism and response. | researchgate.net |

| Transcriptomics | RNA-Sequencing | Uncover dynamic gene expression patterns and affected cellular pathways. | researchgate.netresearchgate.net |

| Proteomics | Mass Spectrometry | Profile alterations in protein expression and function. | researchgate.netnih.gov |

| Metabolomics | NMR, Mass Spectrometry | Identify metabolic disruptions and biomarkers of compound effect. | nih.gov |

| Integrated Analysis | Systems Biology Tools | Construct comprehensive models of the compound's mechanism of action. | nashbio.comresearchgate.net |

Exploration of Novel Therapeutic Targets through Advanced Computational Screening

Advanced computational methods offer a rapid and cost-effective strategy for exploring the therapeutic potential of small molecules. mdpi.com For this compound, in silico techniques such as molecular docking and virtual screening can be used to predict its binding affinity to a vast array of biological targets. frontiersin.orgacs.org These approaches utilize the three-dimensional structures of proteins to simulate how a small molecule might interact with them, helping to identify potential protein targets that could be modulated by the compound. mdpi.com

The process typically involves:

Library Screening: Virtually screening this compound against large databases of known protein structures, such as the Protein Data Bank (PDB).

Molecular Docking: Simulating the binding pose and energy of the compound within the active or allosteric sites of identified proteins. nih.gov

Machine Learning Models: Employing algorithms like Random Forest (RF) or Deep Neural Networks (DNNs) trained on existing bioactivity data to predict potential targets and off-target interactions. nih.govnih.gov

This computational screening can prioritize the compound for further experimental validation against specific targets implicated in diseases, potentially uncovering novel therapeutic applications. frontiersin.orgnih.gov For instance, screening against kinases, G-protein coupled receptors (GPCRs), or enzymes involved in neurodegenerative diseases could reveal previously unknown biological activities. nih.govnih.gov

Sustainable Synthesis and Green Chemistry Approaches in Compound Production

The chemical industry is increasingly focused on developing environmentally benign and sustainable manufacturing processes. unibo.it Future research into the synthesis of this compound should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. nih.gov

Potential green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents. chemistryviews.orgnih.gov

Catalysis: Employing highly efficient and recyclable catalysts, such as photocatalysts or biocatalysts (enzymes), to drive reactions under milder conditions. innoget.comresearchgate.net Visible-light-induced reactions, for example, can offer an energy-efficient way to synthesize aromatic ketones. chemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through metal-free hydrosulfonylation or other addition reactions. nih.gov

Mechanochemistry: Utilizing solvent-free reaction conditions, such as ball milling, to reduce solvent waste and sometimes enhance reaction rates and yields. nih.govresearchgate.net

A notable example is the development of methods for the aerobic oxidation of alcohols to ketones using molecular oxygen as the oxidant and water as the solvent, which represents a highly sustainable alternative to traditional oxidation methods. chemistryviews.orgresearchgate.net

Table 2: Comparison of Synthetic Approaches for Ketones

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach | Reference |

| Oxidant | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) | Reduces toxic metal waste; environmentally benign byproducts (water). | innoget.comresearchgate.net |

| Solvent | Chlorinated hydrocarbons (e.g., CH₂Cl₂) | Water, ethanol, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions; lowers toxicity. | chemistryviews.orgnih.gov |

| Energy Input | High-temperature reflux | Photocatalysis (visible light) or mechanochemistry (milling) | Lower energy consumption; mild reaction conditions. | chemistryviews.orgresearchgate.net |

| Catalyst | Homogeneous catalysts | Heterogeneous or biocatalysts | Ease of separation and catalyst recycling. | researchgate.net |

Potential Role in Advanced Materials Science Applications (e.g., specialty chemicals and materials)

The structural characteristics of this compound, namely its aromatic ring, chlorine substituent, and ketone functional group, suggest potential applications in materials science. Ketones are versatile intermediates and building blocks in organic synthesis and can be used in the production of specialty chemicals and polymers. geeksforgeeks.org

Emerging research could explore its utility as:

A Monomer for Specialty Polymers: The ketone and aromatic functionalities could be leveraged for polymerization reactions to create polymers with specific thermal, optical, or mechanical properties. The presence of a chlorine atom can enhance flame retardancy or serve as a site for further functionalization.

An Intermediate for Functional Materials: The compound could serve as a precursor for the synthesis of more complex molecules with applications as liquid crystals, organic light-emitting diodes (OLEDs), or functional dyes.

A Building Block in Pharmaceutical Chemistry: As an intermediate, it can be used to construct more complex bioactive molecules or scaffolds for drug discovery programs. biosynth.com γ-keto sulfones, for example, which can be synthesized from unsaturated ketones, are important fragments in many pharmaceuticals. nih.gov

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

To fully explore the potential of this compound, it is essential to synthesize and screen a library of its derivatives. Modern advancements in laboratory automation and high-throughput screening (HTS) can dramatically accelerate this process. nih.govewadirect.com

Automated Synthesis: Robotic platforms can perform multi-step syntheses on a small scale, allowing for the rapid creation of a diverse library of analogues with modifications to the aromatic ring or the alkyl chain. nih.gov This approach minimizes manual labor and increases reproducibility.

High-Throughput Screening (HTS): Once a library of derivatives is created, HTS can be used to rapidly assess their biological activity or material properties. For biological screening, researchers have developed sensitive fluorescence-based assays for the high-throughput detection of ketones, which could be adapted to screen for enzymes that act on these substrates or for compounds that inhibit certain enzymatic reactions. nih.govcas.cnresearchgate.net This allows for the screening of thousands of compounds in a short period, facilitating the identification of structure-activity relationships. ewadirect.com

The combination of automated synthesis and HTS provides a powerful engine for discovery, enabling the efficient optimization of molecules derived from the this compound scaffold for specific applications in medicine, agriculture, or materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for determining the crystal structure of 1-(4-chlorophenyl)-2-methylpentan-1-one using single-crystal X-ray diffraction?

- Methodology : Employ the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data. Critical parameters include the -factor (aim for <0.05), data-to-parameter ratio (>15:1), and validation of chiral centers using Flack parameter analysis . For accurate bond-length precision, ensure mean (C–C) ≤ 0.005 Å. Hydrogen bonding patterns should be analyzed using graph-set notation to resolve supramolecular interactions .

Q. What synthetic routes are feasible for this compound, and how can key intermediates be optimized?

- Methodology :

- Friedel-Crafts acylation : React 4-chlorobenzoyl chloride with 2-methylpentene under Lewis acid catalysis (e.g., AlCl). Monitor regioselectivity using to confirm ketone formation .

- Nucleophilic substitution : Substitute a sulfanyl group (e.g., from 4-methylphenylsulfanyl analogs) via oxidation-reduction sequences. Optimize reaction time and temperature (e.g., 60–80°C) to minimize side products like sulfoxides .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- : Identify the deshielded ketone proton ( ~2.5–3.0 ppm) and aromatic protons ( ~7.3–7.5 ppm). Compare splitting patterns with analogs lacking the methyl group (e.g., 1-(4-chlorophenyl)pentan-1-one) .

- IR : Confirm the carbonyl stretch ((C=O) ~1700–1750 cm) and absence of hydroxyl peaks to rule out reduced byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the ketone group indicates susceptibility to nucleophilic attack. Compare with analogs (e.g., 4-methylphenyl derivatives) to assess electronic effects of the chlorophenyl group . Molecular dynamics simulations can model solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response profiling : Re-evaluate antimicrobial assays (e.g., MIC values) under standardized conditions (e.g., CLSI guidelines) to control for batch variability .

- Metabolite screening : Use LC-MS to identify degradation products (e.g., chlorophenyl alcohols) that may interfere with bioactivity .

Q. How can crystallographic disorder in the methylpentanone chain be modeled during refinement?

- Methodology : Apply split-atom models in SHELXL to resolve positional disorder. Use restraint commands (e.g., DFIX, SIMU) to maintain chemically reasonable geometries. Validate with residual density maps ( < 0.5 eÅ) .

Q. What role do non-covalent interactions (e.g., π-stacking, halogen bonding) play in the solid-state packing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.